molecular formula C17H19N3O3S B2388753 1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole CAS No. 2249141-54-4

1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B2388753
CAS No.: 2249141-54-4
M. Wt: 345.42
InChI Key: XCRAQEBFPAWQGY-UHFFFAOYSA-N
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Description

This compound is a benzotriazole derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and materials science . The isopropyl and methoxy groups attached to the phenyl ring could potentially influence the compound’s reactivity and physical properties.


Molecular Structure Analysis

The molecular formula of this compound is C14H18N2O3S, with an average mass of 294.369 Da . It contains a benzotriazole ring, a phenyl ring with isopropyl and methoxy substituents, and a sulfonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the sulfonyl group could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, in medicinal chemistry, benzotriazole derivatives often act by binding to a specific site on a target protein .

Future Directions

The future directions for this compound would depend on its potential applications. Given the wide range of uses for benzotriazole derivatives, there could be many possibilities for future research .

Properties

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-5-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11(2)13-6-8-16(23-4)17(10-13)24(21,22)20-15-7-5-12(3)9-14(15)18-19-20/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRAQEBFPAWQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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